![molecular formula C15H28N2O3 B2744025 叔丁基-2-(氨甲基)-1-氧杂-9-氮杂螺[5.5]十一烷-9-甲酸酯 CAS No. 2147868-82-2](/img/structure/B2744025.png)

叔丁基-2-(氨甲基)-1-氧杂-9-氮杂螺[5.5]十一烷-9-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

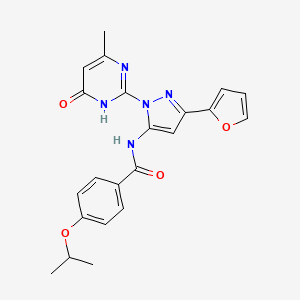

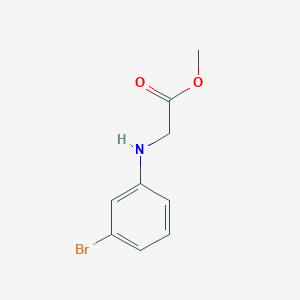

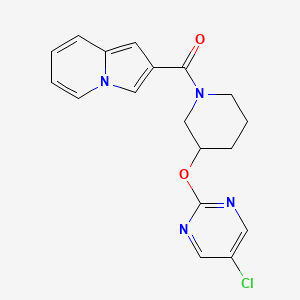

Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H26N2O4 . It is a powder in physical form . The compound’s InChI code is 1S/C14H26N2O4/c1-13(2,3)20-12(17)16-6-4-14(5-7-16)10-18-9-11(8-15)19-14/h11H,4-10,15H2,1-3H3 .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate consists of a spirocyclic core with an aminomethyl group and a tert-butyl carboxylate group attached . The molecular weight of the compound is 286.37 .Physical And Chemical Properties Analysis

Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a powder at room temperature . The compound has a molecular weight of 286.37 . Its InChI code is 1S/C14H26N2O4/c1-13(2,3)20-12(17)16-6-4-14(5-7-16)10-18-9-11(8-15)19-14/h11H,4-10,15H2,1-3H3 .科学研究应用

New Reagent for Boc Protecting Group Introduction

A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the synthesis of N-Boc-amino acids. This reagent offers a solid and more stable alternative for introducing the Boc protecting group to amines, addressing the limitations of di-tert-butyl dicarbonate in terms of stability and handling. The Boc-OASUD reacts with amino acids and their esters at room temperature in the presence of a base, yielding N-Boc-amino acids and their esters with high purity and without racemization, which is crucial for further peptide synthesis applications (Rao et al., 2017).

Synthetic Routes to Bifunctional Compounds

Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, providing a foundation for further selective derivatization. This compound, along with related intermediates, facilitates access to novel compounds by enabling modifications on the azetidine and cyclobutane rings. Such chemical scaffolds are valuable for exploring chemical spaces complementary to piperidine ring systems, which are often found in bioactive molecules (Meyers et al., 2009).

Spirocyclic Compound Synthesis

A study reported the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products. This research contributes to the broader field of synthesizing spirocyclic compounds, which are of interest due to their potential in creating biologically active heterocyclic compounds. Such findings are instrumental in the development of new materials and pharmaceuticals (Moskalenko & Boev, 2012).

Exploration of Spirocyclic Derivatives as Antibacterial Agents

Research into spirocyclic derivatives of ciprofloxacin highlights the potential of 1-oxa-9-azaspiro[5.5]undecane derivatives in antibacterial applications. The study synthesized and tested various derivatives against gram-positive and gram-negative bacteria. Although the activity spectrum was narrower than ciprofloxacin, several compounds showed promising potency against specific bacterial strains, underscoring the utility of these derivatives in developing new antibacterial agents (Lukin et al., 2022).

安全和危害

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

作用机制

Mode of Action

It is likely that it interacts with its targets in a manner that alters their function, leading to changes in cellular processes . More detailed studies are required to elucidate the exact mechanisms involved.

Biochemical Pathways

The biochemical pathways affected by “Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5Given its complex structure, it is plausible that it could influence multiple pathways, leading to a variety of downstream effects

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its efficacy . Future studies should focus on understanding these properties to optimize its therapeutic potential.

Result of Action

The molecular and cellular effects of “Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5It is known that this compound has certain application value in the field of medicinal chemistry and organic synthesis, and can be used as reagents and intermediates in organic synthesis reactions . It can be used to synthesize biologically active molecules, such as antitumor agents, antibiotics, etc .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how “Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate” interacts with its targets and exerts its effects

属性

IUPAC Name |

tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-9-7-15(8-10-17)6-4-5-12(11-16)19-15/h12H,4-11,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCUZMVJNDLTBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCCC(O2)CN)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2743945.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2743955.png)

![methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2743959.png)

![2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2743962.png)

![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2743965.png)